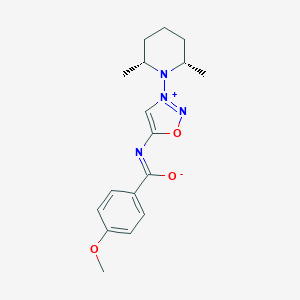
Pirsidomine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pirsidomine is a sydnonimine compound known for its role as a nitric oxide donor. It is primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly angina pectoris. As a prodrug, this compound is metabolized in vivo to release nitric oxide, which has various physiological effects, including vasodilation and reduction of myocardial oxygen demand .
Wissenschaftliche Forschungsanwendungen
Pirsidomine has been extensively studied for its applications in various fields:
Chemistry: In organic synthesis, this compound serves as a precursor for the generation of nitric oxide, which is used in various chemical reactions.
Biology: this compound is used in biological studies to investigate the role of nitric oxide in cellular signaling and vascular function.
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting nitric oxide pathways.
Wirkmechanismus
Pirsidomine exerts its effects primarily through the release of nitric oxide, a potent vasodilator. The mechanism involves the following steps:
Metabolism: this compound is metabolized in vivo to release nitric oxide.
Nitric Oxide Release: The released nitric oxide activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels.
Vasodilation: Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, reducing blood pressure and myocardial oxygen demand.
Anti-Ischemic Effects: By improving blood flow and reducing oxygen demand, this compound alleviates symptoms of angina pectoris and other ischemic conditions.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pirsidomine typically involves the reaction of a sydnonimine precursor with appropriate reagents to introduce the desired functional groups. One common synthetic route includes the following steps:
Formation of Sydnonimine Precursor: The initial step involves the synthesis of a sydnonimine precursor through the reaction of a nitroso compound with a hydrazine derivative.
Functional Group Introduction: The precursor is then reacted with specific reagents to introduce functional groups that enhance its pharmacological properties. This step often involves the use of organic solvents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and robust purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pirsidomine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, with nitric oxide being one of the primary products.
Reduction: Under certain conditions, this compound can be reduced to form different derivatives, which may have distinct pharmacological properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often in the presence of catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include nitric oxide, various oxidized metabolites, and substituted derivatives with potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Pirsidomine is compared with other nitric oxide donors and sydnonimine compounds, such as:
Molsidomine: Similar to this compound, molsidomine is a sydnonimine compound that releases nitric oxide. this compound is noted for its longer duration of action and reduced tolerance development.
Isosorbide Dinitrate: This compound is another nitric oxide donor used in the treatment of angina. Unlike this compound, it is associated with the development of tolerance with prolonged use.
Nitroglycerin: A well-known nitric oxide donor, nitroglycerin is used for acute relief of angina. This compound offers a more sustained release of nitric oxide, making it suitable for chronic management.
Conclusion
This compound is a promising compound with significant potential in the treatment of cardiovascular diseases. Its unique properties as a nitric oxide donor, combined with its favorable pharmacokinetic profile, make it a valuable addition to the arsenal of therapeutic agents targeting nitric oxide pathways. Ongoing research continues to explore its full potential and applications in various scientific fields.
Eigenschaften
CAS-Nummer |
132722-74-8 |
|---|---|
Molekularformel |
C17H22N4O3 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(1E)-N-[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]oxadiazol-3-ium-5-yl]-4-methoxybenzenecarboximidate |
InChI |
InChI=1S/C17H22N4O3/c1-12-5-4-6-13(2)21(12)20-11-16(24-19-20)18-17(22)14-7-9-15(23-3)10-8-14/h7-13H,4-6H2,1-3H3/t12-,13+ |
InChI-Schlüssel |
TXPUBJSOHAMNEI-BETUJISGSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H](N1[N+]2=NOC(=C2)/N=C(\C3=CC=C(C=C3)OC)/[O-])C |
SMILES |
CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C |
Kanonische SMILES |
CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C |
Andere CAS-Nummern |
132722-74-8 |
Synonyme |
3-(cis-2,6-dimethylpiperidino)-N-(4-methoxybenzoyl)sidnonimine CAS 936 CAS-936 N-(p-anisoyl)-3-(2,6-dimethylpiperidino)sydnonimine pirsidomine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



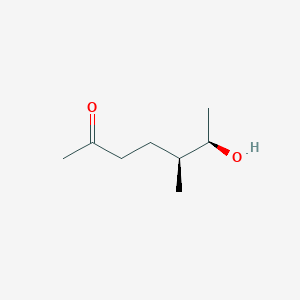

![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
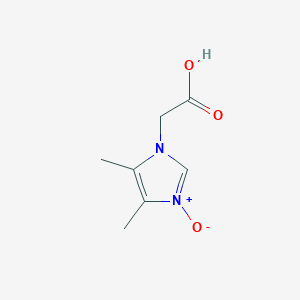
![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
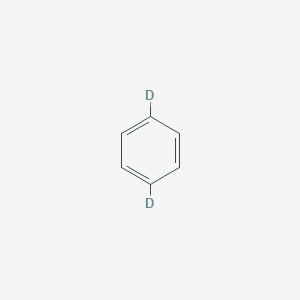
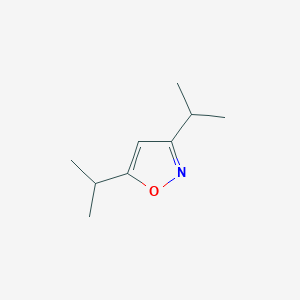
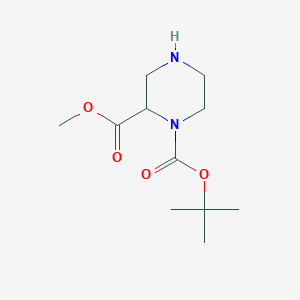
![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
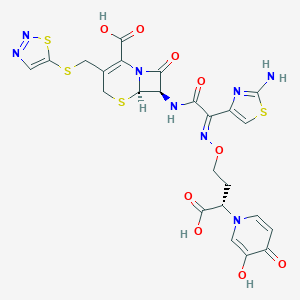

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)